molecular formula C19H16BrF2NO B296581 4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B296581
M. Wt: 392.2 g/mol
InChI Key: DABIPKHAFYILJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory properties. In vivo studies have suggested that it may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its potential therapeutic applications in various fields. However, one limitation is its low yield in the synthesis process, which could limit its availability for research purposes.

Future Directions

There are several future directions for research on 4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One direction is to further investigate its potential use in treating neurodegenerative diseases. Another direction is to explore its potential use in OLEDs and other electronic devices. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis method to improve its yield.

Synthesis Methods

The synthesis of 4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves a multi-step process that includes the reaction of 5-bromo-2-methoxyaniline with 1,3-difluoro-2-nitrobenzene, followed by reduction, cyclization, and deprotection. The yield of this synthesis method is approximately 35%.

Scientific Research Applications

4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. In material science, it has been studied for its potential use in organic light-emitting diodes (OLEDs). In environmental science, it has been examined for its ability to remove heavy metals from contaminated water.

properties

Molecular Formula

C19H16BrF2NO

Molecular Weight

392.2 g/mol

IUPAC Name

4-(5-bromo-2-methoxyphenyl)-6,8-difluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H16BrF2NO/c1-24-17-6-5-10(20)7-15(17)18-13-4-2-3-12(13)14-8-11(21)9-16(22)19(14)23-18/h2-3,5-9,12-13,18,23H,4H2,1H3

InChI Key

DABIPKHAFYILJH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=CC(=CC(=C4N2)F)F

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C(=CC(=C4)F)F

Origin of Product

United States

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